Cyclopentane
Description
Historical Trajectories in Cyclopentane Research
The initial preparation of this compound was achieved in 1893 by the German chemist Johannes Wislicenus. wikipedia.orggvchem.com This early work laid the foundation for understanding the properties and reactivity of cyclic hydrocarbons. Research into this compound and its derivatives has since evolved, driven by the need for specific functionalities in various chemical processes. A significant area of development has been in the synthesis of complex molecules where the this compound ring forms a core structural motif, such as in steroids and prostaglandins. wikipedia.org The study of its conformations, namely the "envelope" and "half-chair" forms, has also been a key aspect of its historical research, explaining its inherent stability despite some ring strain. wikipedia.orgchemicalbook.comfiveable.me
Significance of this compound in Chemical Science and Engineering
This compound's role in chemical science and engineering is multifaceted. It is a crucial component in the production of a wide range of materials and serves as a building block in organic synthesis. echemi.com Its physical and chemical properties make it a valuable solvent and an intermediate in the manufacturing of various chemicals. echemi.comchemneo.com
Key areas of significance include:
Polymer Industry: It is a primary blowing agent for producing polyurethane insulating foams used in refrigerators, freezers, and buildings. gvchem.comechemi.comatamanchemicals.com In this capacity, it has replaced ozone-depleting substances like CFC-11 and HCFC-141b. wikipedia.orgechemi.com
Chemical Manufacturing: this compound is used as a non-polar solvent for oils, resins, and in the production of rubber adhesives. gvchem.comechemi.comatamanchemicals.com
Energy and Lubricants: It is a minor component of gasoline. wikipedia.org Furthermore, multiply alkylated this compound (MAC) lubricants are utilized for specialized applications, including by NASA in space environments, due to their low volatility. wikipedia.orgchemicalbook.com Recent research has also explored its use as a working fluid in Organic Rankine Cycles (ORC) for waste heat recovery, where it shows potential for greater power generation compared to conventional fluids. sirloongchem.com
Organic Synthesis: The this compound ring is a pervasive structure in numerous natural products, including many pharmaceuticals. wikipedia.org It serves as a starting material for creating specialty chemicals. echemi.com
Overview of Key Research Areas in this compound Chemistry
Current research on this compound is focused on enhancing its applications, improving synthesis methods, and developing novel derivatives with tailored properties.
Green Chemistry: A major research driver is its use as an environmentally preferable blowing agent. echemi.com Its zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP) make it a critical component in developing sustainable insulation materials.
Advanced Materials: Research is ongoing into the synthesis and application of this compound derivatives. Fluorinated cyclopentanes are being investigated as potential next-generation refrigerants and specialty solvents. wikipedia.orgatamanchemicals.com
Catalysis and Synthesis: Developing more efficient and selective methods for synthesizing this compound and its derivatives is a persistent goal in organic chemistry. organic-chemistry.orgbaranlab.org This includes catalytic reforming processes and various laboratory-scale cyclization reactions. wikipedia.orgechemi.comorganic-chemistry.org
Pharmaceuticals: The this compound scaffold is present in many biologically active molecules. atamanchemicals.com Research continues to explore its use as a building block in the synthesis of new therapeutic agents, including analgesics and antitumor drugs. atamanchemicals.com
Below is a table summarizing the fundamental properties of this compound.
| Property | Value |
| Chemical Formula | C₅H₁₀ |
| Molar Mass | 70.1 g/mol |
| CAS Number | 287-92-3 |
| Appearance | Colorless liquid |
| Odor | Mild, petrol-like |
| Density | 0.751 g/cm³ |
| Melting Point | -93.9 °C (-137.0 °F) |
| Boiling Point | 49.2 °C (120.6 °F) |
| Solubility in Water | 156 mg/L (at 25 °C) |
| Solubility | Soluble in ethanol, acetone, ether |
Chemical Compounds Mentioned:
CFC-11
this compound
HCFC-141b
Polyurethane
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSFGYAAUTVSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | CYCLOPENTANE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | cyclopentane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclopentane | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024886 | |
| Record name | Cyclopentane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH MILD ODOUR., Colorless liquid with a mild, sweet odor. | |
| Record name | CYCLOPENTANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
120.7 °F at 760 mmHg (USCG, 1999), 49.2 °C, 49 °C, 121 °F | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CYCLOPENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/336 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclopentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
less than 20 °F (USCG, 1999), -37 °C, -20 °C (-4 °F) (Closed cup), <20 °F (<-7 °C) (Closed cup), -37 °C c.c., <20 °F, -35 °F | |
| Record name | CYCLOPENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| URL | https://haz-map.com/Agents/387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CYCLOPENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/336 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclopentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 156 ppm at 25 °C, Miscible with other hydrocarbon solvents, alcohol, ether, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Solubility in water: none, Insoluble | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Cyclopentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.74 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7457 g/cu cm at 20 °C, Relative density (water = 1): 0.8 (20 °C), 0.75 | |
| Record name | CYCLOPENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CYCLOPENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/336 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclopentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.42 (Air = 1), Relative vapor density (air = 1): 2.4 | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
400 mmHg at 88 °F (NIOSH, 2023), 317.8 [mmHg], VP: 400 mm Hg at 31.0 °C, 317.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 45, 400 mmHg at 88 °F, (88 °F): 400 mmHg | |
| Record name | CYCLOPENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOPENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/336 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclopentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
287-92-3, 68476-56-2 | |
| Record name | CYCLOPENTANE | |
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Melting Point |
-137 °F (USCG, 1999), -93.4 °C, -94 °C, -137 °F | |
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Advanced Structural and Conformational Analysis of Cyclopentane
Theoretical Frameworks for Cycloalkane Conformational Dynamics
The study of cycloalkane conformations, particularly for cyclopentane, involves theoretical models that describe how these rings achieve stability by adopting non-planar geometries.
Ring Puckering and Conformational Interconversion
Unlike cyclopropane (B1198618) and cyclobutane (B1203170), which possess substantial angle strain, this compound experiences minimal angle strain if it were planar, as the internal angles of a regular pentagon (108°) are close to the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.org However, a planar this compound molecule would suffer from significant eclipsing (torsional) strain, estimated to be approximately 10 kcal/mol due to the complete eclipsing of all C-H bonds. libretexts.orgmasterorganicchemistry.comlibretexts.org To relieve this torsional strain, this compound adopts non-planar, puckered conformations. libretexts.orgacs.org
This puckering leads to a low-frequency internal motion known as pseudorotation. aip.orgnih.gov Pseudorotation is a dynamic process where the out-of-plane carbon atom continuously shifts around the ring, effectively interconverting between various puckered conformers without a significant energy barrier. aip.orgnih.govscribd.comlumenlearning.com This continuous interconversion means that this compound is considered a fluxional molecule, with its conformation being highly dynamic even at low temperatures. acs.org During pseudorotation, each of the five carbon atoms sequentially takes on the "flap" or "endo" position, which is the carbon atom that is out of the plane defined by the other four atoms. lumenlearning.com
Envelope (Cs) and Twist (C2) Conformations of this compound
The two primary puckered conformations observed for this compound are the envelope (E, also referred to as "bent") and the twist (T, also referred to as "half-chair"). masterorganicchemistry.comaip.orgscribd.com These conformations are of comparable energy and represent the most stable non-planar arrangements, significantly reducing the torsional strain present in a hypothetical planar structure. masterorganicchemistry.com
Envelope (Cs) Conformation: In the envelope conformation, four of the five carbon atoms lie in a single plane, while the fifth carbon atom is displaced out of this plane, resembling an envelope with an open flap. lumenlearning.com This conformation possesses C symmetry, meaning it has a plane of symmetry.
Twist (C2) Conformation: The twist conformation, also known as the half-chair, involves two carbon atoms being displaced out of the plane formed by the other three, but in opposite directions, leading to a twisted appearance. This conformation exhibits C symmetry, possessing a two-fold rotational axis.
Both the envelope and twist conformations are involved in the pseudorotation pathway, where the molecule continuously interconverts between these forms. aip.orgscribd.com
Ab Initio and Molecular Mechanics Calculations of Conformational Energies and Geometries
Computational methods, including ab initio and molecular mechanics (MM) calculations, are crucial for understanding the subtle energy differences and precise geometries of this compound's conformers. These methods allow for the prediction of conformational energies, bond lengths, and bond angles, providing insights into the preferred structures and the energy landscape of pseudorotation.
Ab initio calculations, based on first principles of quantum mechanics, provide highly accurate descriptions of molecular electronic structure and energy. For this compound, these calculations have been used to map the pseudorotation pathway, confirming its nearly barrierless nature. For instance, studies have employed levels of theory such as B3LYP/6-311++(d,p) and MP2/cc-pVTZ to calculate frequencies, couplings, and linear dipoles as functions of the pseudorotation angle, demonstrating good agreement with experimental observations, particularly at medium resolution. aip.orgnih.gov
Molecular mechanics calculations, which use classical physics to model molecular interactions, are computationally less intensive and are often used for larger systems or for exploring a broader range of conformational space. These methods employ force fields that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions to estimate conformational energies and optimize geometries. Both ab initio and molecular mechanics calculations consistently show that the envelope and twist conformations are the lowest energy forms, with very small energy differences between them, consistent with the facile pseudorotation observed experimentally.
Quantitative Analysis of Ring Strain in this compound
Ring strain in this compound is a combination of angle strain and torsional strain. While a planar this compound would have minimal angle strain (ideal bond angles of 108° compared to 109.5° tetrahedral), the predominant source of strain in a hypothetical planar form is torsional strain due to eclipsed C-H bonds. libretexts.orgwikipedia.orglibretexts.org
| Strain Type | Value (kcal/mol) | Value (kJ/mol) | Source |
| Eclipsing Strain | ~10 (if planar) | - | libretexts.orgmasterorganicchemistry.com |
| Total Ring Strain | 7.4 | - | wikipedia.org |
| Total Ring Strain | 6 | - | masterorganicchemistry.com |
| Total Ring Strain | - | ~25 | lumenlearning.com |
This table highlights that while this compound does possess ring strain, it is significantly less than that found in smaller rings like cyclopropane (115 kJ/mol) or cyclobutane (110 kJ/mol). wikipedia.orglumenlearning.com The puckered nature of this compound allows it to achieve a compromise between minimizing angle distortion and relieving torsional interactions, leading to its observed stability and dynamic conformational behavior. libretexts.org
Experimental Characterization of this compound Conformations
Experimental techniques play a vital role in validating theoretical predictions and directly observing the conformational states of this compound. Spectroscopic methods are particularly powerful in this regard.
Spectroscopic Probes of Conformational States (e.g., Raman, IR, NMR)
Spectroscopic techniques provide experimental evidence for the dynamic nature and preferred conformations of this compound:
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to molecular vibrations, and the vibrational modes of this compound are influenced by its puckering motion. High-resolution infrared spectra of gas-phase this compound have been recorded and interpreted, particularly focusing on the CH scissors and CH stretches. aip.orgnih.gov These studies have shown that pseudorotation leads to significant state mixing of the CH stretches. aip.orgnih.gov Theoretical models, such as local mode Hamiltonians, have been constructed to calculate frequencies and couplings as functions of the pseudorotation angle, showing good agreement with experimental IR data. aip.orgnih.gov
Raman Spectroscopy: Raman spectroscopy, particularly femtosecond time-resolved Raman rotational coherence spectroscopy, has been used to accurately determine rotational, rovibrational coupling, and centrifugal distortion constants related to the pseudorotation degree of freedom in this compound. aip.org This technique provides insights into the low-frequency internal motion associated with ring puckering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the provided snippets for this compound's specific conformational analysis, NMR spectroscopy is generally a powerful tool for studying conformational dynamics. For molecules undergoing rapid conformational interconversion, such as pseudorotation in this compound, NMR can provide information about the average molecular structure and the rates of interconversion, especially at varying temperatures. The fluxional nature of this compound means that at room temperature, the rapid interconversion averages out signals that might otherwise be distinct for individual conformers. Lowering the temperature can sometimes slow down these interconversions, allowing for the observation of distinct signals corresponding to different conformers, though the barrier for pseudorotation in this compound is very low.
These spectroscopic methods collectively confirm the non-planar, dynamically interconverting nature of this compound, supporting the theoretical models of ring puckering and pseudorotation.
X-ray and Neutron Diffraction Studies of Solid-State this compound
X-ray and neutron diffraction studies have provided crucial insights into the solid-state structures of this compound. These studies confirm the existence of at least three distinct solid phases (I, II, and III) at pressures below 0.6 GPa rsc.orgontosight.aiontosight.aicapes.gov.br. Phases I and II are recognized as plastic phases, characterized by a degree of molecular disorder, while phase III is a true crystalline phase rsc.orgontosight.aiontosight.ai.
Single-crystal X-ray diffraction has been particularly effective in solving the structure of the ordered phase III. At 93 K, phase III of this compound crystallizes in a monoclinic unit cell with the space group P2₁/c ontosight.aimyu-group.co.jp. The crystallographic parameters for phase III at 93 K are: a = 9.578 Å, b = 5.328 Å, c = 10.018 Å, and β = 113.12°, with Z' = 1 ontosight.aimyu-group.co.jp. In this low-temperature phase, the this compound molecule adopts a rigid puckered conformation ontosight.aimyu-group.co.jp.
Neutron powder diffraction studies have also been extensively used to investigate the phase diagram of this compound, providing diffraction patterns for phases I, II, and III across various temperatures and pressures ontosight.aiontosight.ai. These studies have shown that phase I has a hexagonal space group with two molecules per unit cell, while phase III is monoclinic ontosight.ai. The neutron powder pattern from phase II indicates a disordered plastic crystal, though its exact structure has been challenging to determine ontosight.ai.
Table 1: Crystallographic Data for this compound Phase III (at 93 K)
| Parameter | Value |
| Crystal System | Monoclinic ontosight.aimyu-group.co.jp |
| Space Group | P2₁/c ontosight.aimyu-group.co.jp |
| a (Å) | 9.578 ontosight.aimyu-group.co.jp |
| b (Å) | 5.328 ontosight.aimyu-group.co.jp |
| c (Å) | 10.018 ontosight.aimyu-group.co.jp |
| β (°) | 113.12 ontosight.aimyu-group.co.jp |
| Z' | 1 ontosight.aimyu-group.co.jp |
| Conformation | Puckered, Rigid ontosight.aimyu-group.co.jp |
Phase Diagram Analysis under Variable Temperature and Pressure
The phase diagram of this compound is complex, featuring liquid, plastic crystalline, and true crystalline phases, with transitions influenced by both temperature and pressure rsc.orgontosight.aicapes.gov.brresearchgate.netacs.org. Experimental investigations, including Raman spectroscopy and neutron powder diffraction, have mapped these transitions.
At ambient pressure, this compound exhibits three solid phases:
Phase I: A high-temperature plastic crystal phase, characterized by significant molecular rotations and disorder, approaching liquid-like behavior at higher temperatures ontosight.aiontosight.aicapes.gov.brmyu-group.co.jp.
Phase II: An intermediate plastic crystal phase, observed between approximately 120 K and 135 K at ambient pressure, where pseudorotation is associated with librations ontosight.ai. The neutron powder pattern for phase II shows a significant background contribution, indicative of a disordered plastic crystal ontosight.ai.
Phase III: A low-temperature, true crystalline phase, which is highly ordered rsc.orgontosight.aiontosight.ai. The transition from plastic phase II to crystalline phase III is marked by multiple splittings of Raman bands capes.gov.br.
Under high pressure, the behavior of this compound has been investigated up to 21.5 GPa using Raman spectroscopy rsc.orgresearchgate.netacs.org. This revealed the existence of liquid, two plastic, and one true crystalline phases during compression and decompression rsc.orgresearchgate.netacs.org. Previous studies confirmed phases I, II, and III below 0.6 GPa rsc.orgcapes.gov.br. A transition from plastic phase II to true crystalline phase III occurs near 8.8 GPa researchgate.net. Some studies have also reported evidence of a new solid phase (phase IV) at higher pressures, but this has not been consistently confirmed by subsequent diffraction studies rsc.orgontosight.aiontosight.ai. An angular dispersive X-ray diffraction experiment observed phase transitions at >1.4 GPa (I → II), >5.5 GPa (II → III), >10 GPa (III → IV), and >15.5 GPa (IV → V), with long-range crystalline order being lost near 25.6 GPa, leading to an amorphous solid researchgate.net.
Table 2: Key Phase Transitions of this compound
| Transition | Conditions (Approximate) | Characteristics | Reference |
| Liquid → Phase I | Cooling | Formation of plastic crystal with molecular rotations | rsc.orgontosight.aiontosight.aicapes.gov.br |
| Phase I → Phase II | Cooling | Intermediate plastic phase, pseudorotation with librations | ontosight.ai |
| Phase II → Phase III | Cooling (e.g., 122.23 K at ambient pressure) | Transition to true crystalline, ordered phase, marked by Raman band splittings | rsc.orgontosight.aicapes.gov.br |
| Liquid → Phase I | Compression (1.7–2.1 GPa) | Appearance of ring puckering modes, splitting in 900 cm⁻¹ region | capes.gov.br |
| Phase I → Phase II | Compression (>1.4 GPa) | Plastic phase transition | researchgate.net |
| Phase II → Phase III | Compression (near 8.8 GPa) | Transition to true crystalline phase | researchgate.net |
| Phase III → Phase IV | Compression (>10 GPa) | Observed in some studies, not consistently confirmed by diffraction | rsc.orgresearchgate.net |
| Phase IV → Phase V | Compression (>15.5 GPa) | Observed in some studies | researchgate.net |
| Crystalline → Amorphous | Compression (near 25.6 GPa) | Loss of long-range crystalline order | researchgate.net |
Computational Modeling of Solid Phases and Phase Transitions
Computational modeling, employing techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has significantly contributed to understanding the solid phases and phase transitions of this compound rsc.orgontosight.aiontosight.aimyu-group.co.jpdypvp.edu.in. These computational approaches complement experimental diffraction studies by providing atomic-level insights into molecular structures, dynamics, and energy landscapes.
DFT methods have been used to compute optimized molecular structures and vibrational spectra (Raman and IR) of the most stable puckered-ring conformation of the this compound molecule, showing good agreement with experimental data rsc.orgresearchgate.net.
Molecular dynamics simulations have successfully reproduced the structures and diffraction patterns for plastic phase I and crystalline phase III ontosight.aiontosight.aimyu-group.co.jpdypvp.edu.in. These simulations also reveal an intermediate disordered phase, which aids in interpreting the nature of phase II ontosight.aiontosight.aidypvp.edu.in. Computational modeling indicates that there are numerous equienergetic ordered structures for this compound within a narrow energy range, highlighting the molecule's conformational flexibility even in the solid state ontosight.aiontosight.aimyu-group.co.jpdypvp.edu.in. Simulations have also shown the changes in the supercell structure through solid-solid phase transitions, such as a distorting monoclinic-monoclinic transition at 40 K and a solid-plastic phase transition at 125 K myu-group.co.jp.
Computational crystal structure prediction (CSP) has been performed to gain insight into the crystalline phases, further validating the theoretical approaches ontosight.aimyu-group.co.jp.
Conformational Studies of Substituted this compound Derivatives
This compound is known for its high conformational flexibility, often described as a "fluxional" molecule wikipedia.org. Unlike the more rigid cyclohexane, which predominantly adopts a stable chair conformation, this compound's five-membered ring is not planar due to ring strain wikipedia.orgscripps.edursc.org. To minimize torsional strain, the ring adopts non-planar puckered conformations, primarily the "envelope" and "half-chair" forms, which interconvert rapidly even at low temperatures wikipedia.orgscripps.edursc.org. This dynamic nature is crucial for understanding the stereochemical outcomes and reactivity of this compound derivatives wikipedia.org.
Stereochemical Effects on this compound Ring Conformations
The flexibility of the this compound ring allows it to accommodate substituents with less additional strain compared to more rigid cyclic systems sigmaaldrich.com. This is a key difference from cyclohexanes, where only two chair forms are typically considered for conformational equilibrium sigmaaldrich.com. For substituted cyclopentanes, several different conformers can contribute significantly to the conformational equilibrium sigmaaldrich.com.
Stereochemical studies of substituted cyclopentanes have shown that the ring can tolerate 1,3-syn diaxial substituents more easily than cyclohexanes sigmaaldrich.com. Furthermore, 1,2-trans substituents in this compound derivatives are generally disposed diaxially rather than diequatorially sigmaaldrich.com. For instance, tribenzoate esters of (1,3/2)-cyclopentane-triol and (1,3/2)-cyclopentenetriol have been observed to contain a significant proportion (70–80%) of all-axial conformers sigmaaldrich.com.
The stereochemical outcome of reactions involving this compound derivatives is influenced by the molecule's puckered nature, which can affect the approach of reactants in substitution or addition reactions wikipedia.org. Proton Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformations of various cyclopentanoid compounds, including substituted cyclopentenes, cyclopentene (B43876) oxides, and tri- and tetrasubstituted cyclopentanes, providing insights into their stereochemistry based on coupling constants between vicinal hydrogens sigmaaldrich.com.
Anomeric Effects in Cyclopentanol (B49286) and Cyclopentanediols
The anomeric effect is a stereoelectronic phenomenon typically observed in systems with a heteroatom within a ring and an electronegative substituent at an adjacent carbon (the anomeric carbon), favoring an axial orientation over the sterically preferred equatorial position libretexts.orglibretexts.orgmasterorganicchemistry.comconicet.gov.ar. While traditionally studied in six-membered pyranose rings, investigations have extended to five-membered rings, including cyclopentanol and cyclopentanediols.
Studies involving cyclopentanol (PubChem CID: 7298) and cis- and trans-cyclopentane-1,2-diol (PubChem CID: 2733293 for cis-1,2-cyclopentanediol; PubChem CID: 95497 for 1,2-cyclopentanediol, which can be cis or trans) have explored the influence of the anomeric effect on their conformations rsc.orgontosight.airesearchgate.net. Ab initio calculations and Lanthanide Induced Shift (LIS) analysis for cyclopentanol suggest that an unsymmetric envelope conformer (1C), where the hydroxyl group is in an axial position at the fold of the envelope, is the major form in solution rsc.org. The similarity between this preferred conformer of cyclopentanol and that of furanose sugars suggests that the anomeric effect may be more fundamental than previously understood, extending beyond the typical six-membered ring systems rsc.org.
For cis-1,2-cyclopentanediol, observed data from LIS analysis showed good agreement with calculated LIS for both envelope conformations (2A and 2B), each having one equatorial and one axial hydroxyl group rsc.org. In the case of trans-1,2-cyclopentanediol, calculations indicated two main geometries: an envelope conformation with two axial hydroxyls (3A) and a half-chair conformer with diequatorial hydroxyls (3B) rsc.org. Ab initio calculations showed a smaller energy difference (0.70 kcal mol⁻¹) between these two conformers compared to molecular mechanics calculations (2.9 kcal mol⁻¹), suggesting a subtle balance of forces rsc.org.
Computational studies on mono- and disubstituted five-membered rings, including cyclopentanol, have indicated a preference for electronegative substituents to occupy pseudo-axial positions, a characteristic consistent with the anomeric effect. This preference is more pronounced with higher levels of theory (e.g., MP2 and M06-2X) compared to B3LYP.
Advanced Spectroscopic and Computational Characterization Methodologies
Vibrational Spectroscopy Applications in Cyclopentane Research
Vibrational spectroscopy, including Raman and infrared (IR) techniques, provides invaluable insights into the molecular vibrations and structural characteristics of this compound across different phases and conditions.
High-Pressure Raman and Infrared Spectroscopic Studies of this compound
High-pressure Raman and infrared spectroscopic studies have been crucial in investigating the phase behavior of this compound. Research up to 21.5 GPa has revealed multiple phases, including liquid, two plastic crystalline phases (I and II), and a true crystalline phase (III) during compression and decompression sequences. researchgate.netauremn.org.brresearchgate.netbhu.ac.innih.gov
Phase transitions are often marked by distinct changes in vibrational spectra. For instance, the transition from plastic phase II to crystalline phase III in this compound is characterized by multiple splittings of Raman and IR bands, indicating a more ordered structure. researchgate.netbhu.ac.innih.gov In contrast, transitions between the liquid phase and plastic phase I, and from phase I to phase II, are less pronounced spectroscopically. researchgate.netbhu.ac.in Studies have also observed lattice modes for crystalline phase III of this compound and its deuterated analogues, providing further evidence of ordered crystalline states. capes.gov.br At pressures above 5 GPa, crystalline phase III demonstrates high stability, with no major changes observed in the Raman spectra. researchgate.netbhu.ac.in
Correlation of Vibrational Spectra with Theoretical Calculations
The interpretation of experimental vibrational spectra of this compound is significantly enhanced by correlation with theoretical calculations, primarily using Density Functional Theory (DFT) and ab initio methods. These computational approaches enable the prediction of optimized molecular structures and vibrational spectra (both Raman and IR). researchgate.netauremn.org.brresearchgate.netbhu.ac.innih.govorcid.orgresearchgate.net
For this compound, computations confirm that the two primary conformational forms are the twist (C2) and bent (Cs) structures, which are nearly isoenergetic, differing by less than 10 cm⁻¹ (0.1 kJ/mol). orcid.orgresearchgate.net The bending angle for the Cs form is approximately 41.5°, while the dihedral angle of twisting for the C2 form is about 43.2°. orcid.orgresearchgate.net
Theoretical calculations have also been successful in predicting the barrier to planarity for this compound. Ab initio CCSD/cc-pVTZ calculations predict a barrier of 1887 cm⁻¹, which shows excellent agreement with the experimental value of 1808 cm⁻¹. orcid.orgresearchgate.net Furthermore, DFT methods, such as B3LYP/cc-pVTZ and PW91/6-31G**, have provided reliable and complete vibrational assignments for this compound and its isotopomers (e.g., this compound-d1, 1,1-d2-cyclopentane, 1,1,2,2,3,3-d6-cyclopentane, and this compound-d10), with computed frequencies closely matching experimental observations. orcid.orgresearchgate.net This strong agreement underscores the importance of computational methods as a partner to experimental spectroscopy in characterizing complex molecular spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Derivatives
NMR spectroscopy is a powerful tool for elucidating the structure, stereochemistry, and conformational dynamics of this compound derivatives in solution.
Lanthanide-Induced Shift (LIS) Investigations of this compound Derivatives
Lanthanide-Induced Shift (LIS) NMR spectroscopy is a valuable technique for conformational analysis, particularly for compounds containing functional groups that can coordinate with lanthanide shift reagents (LSRs). Although specific LIS studies on unsubstituted this compound are less common due to its lack of strong coordinating sites, the technique has been successfully applied to this compound derivatives, such as cyclopentanol (B49286), cis-cyclopentane-1,2-diol, and trans-cyclopentane-1,2-diol. researchgate.netresearchgate.net
In these studies, LSRs like Yb(fod)3 and La(fod)3 are used to induce shifts in the ¹H and ¹³C NMR spectra, providing distance and angular information that helps in determining preferred conformations and conformer populations. researchgate.netresearchgate.net For instance, LIS analysis combined with molecular mechanics and ab initio calculations has been used to study the conformations of cyclopentanol and this compound-1,2-diols, revealing details about envelope conformations and the preferred orientation of hydroxyl groups. researchgate.netresearchgate.net The utility of LIS extends to distinguishing epimeric indanes (related to fused this compound systems) by comparing their ¹³C NMR shifts, which can indicate predominant envelope conformations with pseudoaxial oxygen substituents in cis isomers.
H,H and C,H Coupling Constant Analysis for Stereochemistry and Conformer Populations
H,H and C,H coupling constants (J-values) derived from NMR spectra are critical for determining the relative stereochemistry and assessing conformer populations in this compound derivatives.
Vicinal H,H coupling constants (³JHH) exhibit a strong correlation with the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of relative stereochemistry in substituted cyclopentanes. researchgate.net For non-rigid this compound derivatives, coupling constants are highly dependent on the adopted conformation(s), making them useful for deducing conformational preferences in solution.
Detailed measurements of long-range heteronuclear spin-spin coupling constants, particularly ²JCH and ³JCH, have been reported for various this compound derivatives. These couplings serve as valuable tools for determining relative stereochemistry. Computational investigations using density functional theory (DFT) have been employed to predict ¹H NMR chemical shifts and spin-spin coupling constants for epoxy-fused this compound derivatives, aiding experimental characterization. For example, the WP04/cc-pVTZ//B3LYP/6-31+G(d) methodology has been found to accurately reproduce experimental results for these systems. In organometallic complexes involving this compound, the one-bond C–H coupling (¹JCH) in the bound methylene (B1212753) group is significantly reduced compared to free this compound, indicating changes in hybridization and bonding upon coordination.
Advanced Computational Chemistry Approaches
Beyond supporting spectroscopic analyses, advanced computational chemistry approaches are extensively used to explore the complex energy landscape, reaction mechanisms, and thermodynamic properties of this compound and its derivatives.
Molecular dynamics (MD) simulations are employed to study the phase diagram and molecular motions of this compound. For instance, MD simulations have reproduced the structures and diffraction patterns for various solid phases (I and III) and helped interpret the disordered intermediate phase II. Deuteron NMR studies, combined with jump models, have provided insights into the molecular reorientation of this compound in its solid phases, indicating nearly isotropic reorientation in phase I and limited small-amplitude motions in phase III.
Quantum chemical calculations, often based on DFT, are vital for understanding the reactivity and kinetics of this compound, particularly in combustion and oxidation processes. Studies investigate pressure-dependent kinetics and reaction pathways, tracing the fate of intermediates like cyclopentyl radicals and their adducts with oxygen. High-level theories such as UCCSD(T)-F12b/cc-pVTZ-F12//M06-2X/6-311++G(d,p) and CASPT2(7e,6o) are used for calculating reaction energies and transition states, with master equation analysis determining pressure- and temperature-dependent rate parameters. ReaxFF molecular dynamics simulations have also been used to characterize the initial combustion profiles of this compound, identifying main intermediates and reaction channels.
Computational methods are also used for broader conformational analyses, exploring potential energy surfaces and strain energies. For example, DFT and MP2 calculations have been used for exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings. Furthermore, computational studies assist in predicting NMR chemical shifts for complex this compound derivatives, even when experimental values are challenging to obtain or interpret, as seen with this compound-1,3-dione.
Advanced Synthetic Methodologies for Cyclopentane and Its Derivatives
Strategies for Convergent and Asymmetric Cyclopentane Synthesis
Convergent and asymmetric strategies are crucial for building complex this compound structures with defined stereochemistry, which is often essential for biological activity. These approaches typically involve the formation of multiple bonds and stereocenters in a single or a series of highly controlled steps.
[3+2]-Cycloaddition Approaches and Transient Carbon Dipoles
[3+2]-Cycloaddition reactions are powerful tools for the direct construction of five-membered rings from three-atom and two-atom components. In the context of this compound synthesis, a significant challenge lies in developing mild protocols to generate and utilize transient carbon dipoles nih.gov. These dipoles, typically 1,3-dipoles, react with suitably activated olefinic motifs to form the this compound nucleus.
One notable advancement in this area involves the enantioselective cycloaddition of palladated trimethylenemethane with electron-deficient alkenes, a method developed by Trost and co-workers nih.gov. This approach allows for the formation of cyclopentanes with high stereocontrol. Furthermore, donor-acceptor cyclopropanes are frequently employed in [3+2]-cycloaddition reactions due to their inherent 1,3-dipole character, providing direct access to various this compound and cyclopentene (B43876) carbocycles. For instance, the Lewis acid-catalyzed [3+2] cycloaddition of cyclopropane (B1198618) diesters with enamines has been demonstrated to yield highly functionalized this compound derivatives researchgate.net.
Stereoselective Cyclopropanation Followed by Vinylcyclopropane (B126155) Rearrangement
A classic and effective strategy for the synthesis of chiral cyclopentene, and subsequently this compound, involves a two-step sequence: stereoselective cyclopropanation of a 1,3-diene, followed by a vinylcyclopropane rearrangement nih.gov. The vinylcyclopropane rearrangement is a ring expansion reaction that converts a vinyl-substituted cyclopropane ring into a cyclopentene ring wikipedia.org. This transformation can proceed via either a diradical-mediated two-step pathway or an orbital-symmetry-controlled pericyclic process, with the operative mechanism being highly substrate-dependent wikipedia.org.
This methodology has proven valuable in the total synthesis of complex natural products. For example, a vinyl cyclopropane rearrangement embedded in an iridium-catalyzed hydrogen borrowing reaction has enabled the formation of substituted, stereo-defined cyclopentanes from cyclopropyl (B3062369) alcohols, often yielding complex bicyclic carbon skeletons with up to four contiguous stereogenic centers and high diastereoselectivity sci-hub.se. Another example includes the enantioselective palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with α,β-unsaturated α-keto esters, which generates highly substituted cyclopentanes with up to four stereocenters in high yields and selectivities acs.orgscispace.com.
Palladium-Catalyzed Cycloisomerization of Dienes and Enynes
Palladium-catalyzed cycloisomerization reactions offer a versatile route to this compound derivatives by rearranging carbon skeletons of dienes and enynes. Palladium catalysts can induce the cycloisomerization of 1,5-dienes and enynes to form cyclopentanes through various mechanisms baranlab.org. For instance, a procedure developed by Moberg and Heuman involves palladium-catalyzed cycloisomerization that induces nucleophile attack baranlab.org.
In the case of enynes, palladium-catalyzed inter- and intramolecular coupling reactions have been developed. These reactions often involve the acetoxypalladation of the alkyne, followed by the insertion of the alkene and subsequent protonolysis of the carbon-palladium bond, leading to the formation of synthetically important carbo- and heterocycles organic-chemistry.org. Recent studies have also shown palladium-catalyzed divergent cycloisomerization of 1,6-enynes, where the outcome (e.g., pyrroles, cyclopentenes, or tetrahydropyridines) can be controlled by functional groups and the use of specific additives like glucose rsc.org. Palladium(II) complexes, particularly cationic ones, have been successfully employed in the cyclization/hydrosilylation of functionalized 1,6-dienes to produce silylated cyclopentanes with high diastereoselectivity acs.org.
Rhodium Carbene-Initiated Domino Sequences for Poly-Stereocenter Cyclopentanes
Rhodium carbene-initiated domino sequences represent a highly effective strategy for the convergent and asymmetric synthesis of cyclopentanes bearing multiple chiral centers. This approach addresses the significant challenge of constructing such complex nuclei in a single operation nih.govnih.gov. Researchers have reported rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols that generate cyclopentanes containing four new stereogenic centers with very high levels of stereoselectivity (e.g., 99% enantiomeric excess, >97:3 diastereomeric ratio) nih.govnih.govresearchgate.net.
The reaction proceeds through a sophisticated domino sequence involving five distinct steps:
Rhodium-bound oxonium ylide formation nih.govnih.gov.
nih.govnih.gov-Sigmatropic rearrangement nih.govnih.gov.
Oxy-Cope rearrangement nih.govnih.gov.
Enol-keto tautomerization nih.govnih.gov.
Intramolecular carbonyl ene reaction nih.govnih.gov.
This cascade allows for the formation of three new bonds and the installation of four contiguous stereocenters in high yields with excellent diastereo- and enantioselectivity, even with low catalyst loadings (e.g., 0.1 mol% of chiral Rh catalyst) nih.gov. The control over chirality transfer in each stereo-defining step of the cascade is systematically studied to achieve the highly stereoselective process nih.gov.
Specific Reaction Pathways for this compound Ring Construction
Beyond the advanced catalytic strategies, traditional ionic reactions remain fundamental for this compound ring construction, often serving as key steps in multi-step syntheses.
Ionic Reactions (Aldol Condensations, Enolate Alkylations, Michael Additions)
Many traditional ionic reactions are directly applicable to the synthesis of this compound derivatives, either for direct ring closure or for building the necessary carbon framework prior to cyclization baranlab.org. These reactions are foundational in organic synthesis for carbon-carbon bond formation and are often employed in sequential protocols for immediate ring closure, sometimes in a single pot baranlab.org.
Aldol (B89426) Condensations: Aldol condensations involve the reaction between aldehydes or ketones containing α-hydrogens, leading to the formation of β-hydroxy aldehydes or ketones, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds (enones) fiveable.me. This reaction is valuable for creating new carbon-carbon bonds and can be designed intramolecularly to form cyclopentanone (B42830) rings. For instance, McMurray developed a procedure for generating a specific aldol product of a 1,4-diketone from an acetoxy cyclopropanone, which could be a precursor to cyclopentanes baranlab.org.
Enolate Alkylations: Enolate alkylations involve an enolate ion, acting as a nucleophile, attacking an electrophile (typically an alkyl halide) to form a new carbon-carbon bond fiveable.me. This process is significant for introducing alkyl groups at specific positions. The use of 3-halo organocuprates or Grignard reagents for a Michael addition followed by an enolate alkylation has been successfully employed for this compound construction baranlab.org. For example, Piers and Gavai utilized a two-step procedure involving enolate alkylation in their synthesis of racemic oplopanones baranlab.org.
Michael Additions: Michael addition is a type of nucleophilic conjugate addition where a nucleophile adds to an α,β-unsaturated carbonyl compound libretexts.org. This reaction forms a new carbon-carbon bond and is crucial for building larger molecules. In this compound synthesis, Michael additions can establish the carbon framework that subsequently undergoes ring closure. Hata and co-workers, for example, used a Michael addition to establish a this compound ring in their synthesis of (-)-Picrotoxinin and (+)-Coriamyrtin baranlab.org. Often, the product of a Michael addition is a dicarbonyl compound that can then undergo an intramolecular aldol reaction, a sequence known as Robinson annulation, which is highly effective for forming five- and six-membered rings libretexts.org. Michael additions can also be followed by activation of the new appendage and cyclization to the carbonyl of the Michael acceptor baranlab.org.
The integration of these ionic reactions, sometimes in tandem or cascade sequences, provides robust pathways for the construction of diverse this compound architectures.
Metal-Mediated Reactions (Grignard Reagents, Conjugate Additions of Homoenolates)
Metal-mediated reactions offer versatile pathways for constructing this compound scaffolds. Grignard reagents, well-known for their ability to form new carbon-carbon bonds, can be employed in the synthesis of this compound derivatives. For instance, the reaction of cyclopentanone (CID 8452) derivatives with methylmagnesium bromide (CH₃MgBr, CID 62410) followed by acidic workup can lead to the trans configuration of 1,2-dimethylthis compound (B1584824) (CID 14679) through a sequence involving nucleophilic addition to the carbonyl, protonation to a tertiary alcohol, and subsequent dehydration to form 1,2-dimethylcyclopentene, which can then be stereoselectively reduced pressbooks.pub.
Conjugate additions involving homoenolates, often facilitated by N-heterocyclic carbenes (NHCs), represent another significant class of metal-mediated reactions. These methodologies enable the annulation of enals to form cyclopentene-fused macrocycles researchgate.net. While the precise mechanisms vary, these reactions typically involve the generation of a homoenolate intermediate that undergoes intramolecular cyclization or addition to an electrophilic partner.
Ring-Closing Metathesis for Cyclopentene Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of cyclic alkenes, including cyclopentene (CID 8882) and its derivatives. This transformation involves the intramolecular cyclization of dienes or enynes catalyzed by transition metal carbene complexes, notably ruthenium-based catalysts such as Grubbs' catalysts researchgate.netorganic-chemistry.orgacs.orgcaltech.eduacs.org. RCM is particularly effective for forming hydroxylated cyclopentene derivatives from precursors like sugars and chiral starting materials researchgate.net.
The process typically involves the reversible formation of a metallacyclobutane intermediate, leading to the formation of complex ring systems from relatively simple acrylic precursors researchgate.net. For example, second-generation Grubbs' catalysts have been utilized for the efficient synthesis of P2-cyclopentene-1,5-dicarboxylic acid derivatives acs.org. Tandem RCM reactions, often employing highly active ruthenium catalysts containing N-heterocyclic ligands, can incorporate α,β-unsaturated carbonyl compounds into various ring systems, including substituted cyclopentenes caltech.edu. Furthermore, one-pot tandem ring-opening and ring-closing metathesis polymerization of disubstituted cyclopentenes featuring terminal alkyne functionalities has been explored for synthesizing functional poly(olefin)s acs.org.
Free Radical Mediated Additions to Vinyl Cyclopropanes
Free radical mediated additions to vinyl cyclopropanes (VCPs) provide an effective route to this compound derivatives, often involving a ring-opening and subsequent cyclization mechanism. This approach allows for the construction of five-membered rings with high control over stereochemistry and regiochemistry capes.gov.brcapes.gov.brpku.edu.cnacs.org.
A notable application involves the free-radical mediated cyclopropane ring opening of 2-silylbicyclo[3.1.0]hexane, which yields trisubstituted cyclopentenes with complete 1,2-stereocontrol capes.gov.br. Furthermore, [3+2]-annulation reactions can be performed by trapping the resulting radical with electron-rich or electron-poor olefins, leading to polycyclic compounds capes.gov.br. Recent advancements include the use of vinyl cyclopropyl diborons (VCPDBs) as sources of homoallylic α,α-diboryl radicals, which undergo [3+2] cycloaddition with olefins to yield highly substituted diboryl cyclopentanes with good to excellent diastereoselectivity, often favoring the cis-diastereomer chemrxiv.org.
A summary of selected radical-mediated reactions:
| Reaction Type | Substrate | Catalyst/Initiator | Product Type | Stereocontrol | Reference |
| Cyclopropane Ring Opening / [3+2]-Annulation | 2-Silylbicyclo[3.1.0]hexane | Free radical initiator | Trisubstituted cyclopentenes, Polycyclic compounds | 1,2-stereocontrol | capes.gov.br |
| Diboron-directed Ring Opening / [3+2] Cycloaddition | Vinyl Cyclopropyl Diborons | Thiyl radical catalyst | Highly substituted diboryl cyclopentanes | cis-diastereoselectivity | chemrxiv.org |
| Radical Cyclization | Oxime derivative | Tributyltin hydride (CID 16683), AIBN (CID 6088) | Functionalized this compound derivatives | - | tandfonline.com |
Catalytic Reductive Cocyclooligomerization for this compound Formation
Catalytic reductive cocyclooligomerization offers a unique strategy for this compound formation via a formal [2+1+1+1]-cycloaddition. This method involves the coupling of an enone with three carbene equivalents, providing a direct route to cyclopentanes organic-chemistry.orgacs.orgnih.govacs.org.
A prominent example of this methodology employs a (quinox)Ni catalyst in conjunction with dichloromethane (B109758) (CH₂Cl₂, CID 6344) and zinc (Zn, CID 23994) as the C₁ component and stoichiometric reductant, respectively organic-chemistry.orgacs.orgnih.govacs.org. This approach allows for the construction of the cycloalkane ring one carbon at a time, offering potential access to various ring sizes, though the reaction is optimized for this compound formation, with selectivity over cyclopropane byproducts being a key consideration nih.govacs.org.
Nickel-Catalyzed Conia-ene Reactions
The Conia-ene reaction is a powerful intramolecular carbocyclization that forms five-membered rings, often involving the reaction of an enol (or its equivalent) with an alkyne. Nickel-catalyzed Conia-ene reactions have proven particularly effective for synthesizing mono- and bicyclic olefinic cyclopentanes organic-chemistry.orgnih.govrsc.orgwikipedia.orgccspublishing.org.cn.
A significant development in this area is the Ni(II)-catalyzed Conia-ene reaction of acetylenic 1,3-dicarbonyl compounds. In the presence of catalysts such as nickel(II) acetylacetonate (B107027) (Ni(acac)₂, CID 119565) and ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃, CID 166847), various acetylenic 1,3-dicarbonyl compounds undergo this cyclization to yield olefinic cyclopentanes in good yields organic-chemistry.orgnih.gov. These conditions are generally milder than those for cobalt(I)-catalyzed cyclizations, allowing for broader substrate applicability, including β-ketoesters and diketones rsc.org.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives is crucial for accessing a wide array of biologically active molecules and advanced materials. These syntheses often involve complex strategies to control the position and stereochemistry of multiple functional groups on the this compound ring.
Preparation of Cyclopentanone, Cyclopentene, and Annulated Systems
Cyclopentanone (CID 8452) : Cyclopentanone, a key intermediate for many this compound derivatives, can be prepared through various methods. A classical approach involves the ketonic decarboxylation of adipic acid (CID 196) at elevated temperatures, often in the presence of barium hydroxide (B78521) wikipedia.org. Another method is the palladium-catalyzed oxidation of cyclopentene (CID 8882) wikipedia.org.
Cyclopentene (CID 8882) : Beyond its role as a precursor to cyclopentanone, cyclopentene itself is a valuable building block. As discussed in Section 4.2.3, ring-closing metathesis is a primary method for its synthesis, enabling the formation of various substituted cyclopentenes researchgate.netorganic-chemistry.orgacs.orgcaltech.eduacs.org. For example, the use of a Pd-catalyzed haloallylation of alkynes followed by Ru-catalyzed RCM provides a short route to 1,2-disubstituted cyclopentadienes, which can be further modified to cyclopentenes organic-chemistry.org.
Annulated Systems : The construction of annulated this compound systems, where the this compound ring is fused to other cyclic structures, is a common goal in organic synthesis.
Conia-ene reactions can yield bicyclic olefinic cyclopentanes from acetylenic 1,3-dicarbonyl compounds organic-chemistry.orgnih.gov.
N-heterocyclic carbene/Lewis acid cooperative catalysis provides access to cis-1,3,4-trisubstituted cyclopentenes from enals and chalcone (B49325) derivatives, highlighting a route to highly substituted annulated systems with controlled stereochemistry organic-chemistry.org.
Indium-catalyzed carbocyclization of α-disubstituted aldehydes can yield functionalized cyclopentanes organic-chemistry.org.
Copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine (CID 11847195) with alkynes and alkenes under visible light irradiation provide aminated cyclopentene and this compound derivatives organic-chemistry.org.
A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex, can form polysubstituted this compound derivatives with two contiguous stereogenic centers .
The synthesis of highly functionalized this compound derivatives, often possessing multiple chiral centers, can be achieved through diversity-oriented synthesis starting from cyclopentadiene (B3395910) (CID 9246) sci-hub.senih.gov. These methods aim to introduce a high degree of regiochemical and stereochemical diversity, leading to complex molecular architectures relevant for drug design and natural product synthesis sci-hub.seoregonstate.edu.
Reaction Mechanisms and Kinetics of Cyclopentane Transformations
Combustion Chemistry and Oxidation Mechanisms
The combustion of cyclopentane, a representative cycloalkane found in conventional fuels, involves complex reaction networks that differ significantly from their acyclic counterparts. Understanding these mechanisms is crucial for developing predictive models for fuel performance and emissions.
At elevated temperatures, typically above 1150 K, the oxidation of this compound is initiated by the unimolecular decomposition of the this compound molecule and hydrogen abstraction reactions. The primary initiation step involves the breaking of a C-C bond to form a 1,5-biradical, which can then isomerize to 1-pentene. cdnsciencepub.commdpi.com Another decomposition pathway can lead to the formation of cyclopropane (B1198618) and ethene. cdnsciencepub.commdpi.com
Subsequent reactions involve the decomposition of these initial products and the interaction of various radical species. For instance, 1-pentene can quickly dissociate into allyl and ethyl radicals. semanticscholar.org The high-temperature oxidation process is characterized by a chain-reaction mechanism involving key radicals such as H, OH, and O. These radicals participate in abstraction, addition, and decomposition reactions that ultimately lead to the formation of smaller, more stable products like CO, CO₂, and water.
Experimental studies using shock tubes have been instrumental in elucidating the high-temperature oxidation kinetics of this compound. cdnsciencepub.comsemanticscholar.orgacs.org These experiments measure parameters like ignition delay times, which are critical for validating detailed kinetic models. acs.org For example, ignition delay times for this compound/O₂ mixtures have been measured at pressures of 1.1 and 10 atm and temperatures ranging from 1150 to 1850 K. acs.org
The following table provides a summary of key reactions in the high-temperature oxidation of this compound:
| Reaction Type | Example Reaction | Significance |
|---|---|---|
| Unimolecular Decomposition | c-C₅H₁₀ → •CH₂(CH₂)₃CH₂• → CH₂=CH(CH₂)₂CH₃ (1-pentene) | Primary initiation step, forming a key intermediate. |
| Unimolecular Decomposition | c-C₅H₁₀ → c-C₃H₆ (cyclopropane) + C₂H₄ (ethene) | Alternative initiation pathway. |
| H-Abstraction | c-C₅H₁₀ + OH• → c-C₅H₉• + H₂O | Chain propagation, forming cyclopentyl radicals. |
| Radical Decomposition | CH₂=CHCH₂CH₂CH₃ → CH₂=CHCH₂• (allyl radical) + C₂H₅• (ethyl radical) | Breakdown of intermediates into smaller radicals. |
The low-temperature oxidation of this compound, occurring at temperatures below approximately 900 K, is characterized by a distinct set of reaction pathways involving the addition of molecular oxygen to alkyl radicals. researchgate.net This chemistry is responsible for phenomena such as autoignition and "cool flames."
The process begins with the formation of a cyclopentyl radical (c-C₅H₉•), typically through H-abstraction. This radical then reacts with O₂ to form a cyclopentylperoxy radical (c-C₅H₉OO•). researchgate.net The subsequent reactions of this peroxy radical are crucial and differentiate low-temperature from high-temperature oxidation. These include:
Isomerization: The c-C₅H₉OO• radical can undergo internal H-atom abstraction to form a hydroperoxy-cyclopentyl radical (•c-C₅H₈OOH).
Second O₂ Addition: The hydroperoxy-cyclopentyl radical can add another O₂ molecule, leading to the formation of highly oxygenated intermediates. nih.gov
Decomposition: These oxygenated intermediates, such as ketohydroperoxides (KHPs), can decompose to produce smaller molecules and reactive radicals, leading to chain branching and autoignition. nih.govacs.org
Experimental studies using jet-stirred reactors and molecular beam mass spectrometry have identified key intermediates in the low-temperature oxidation of this compound, including cyclic olefins, cyclic ethers, and various oxygenated species. nih.gov These experimental findings are essential for developing and validating detailed kinetic models. nih.gov
The following table summarizes some of the key reaction classes in the low-temperature oxidation of this compound:
| Reaction Class | General Scheme | Significance |
|---|---|---|
| Oxygen Addition | R• + O₂ ↔ ROO• | Formation of peroxy radicals, central to low-temperature chemistry. |
| Isomerization | ROO• ↔ •QOOH | Internal H-atom transfer, leading to hydroperoxides. |
| Second Oxygen Addition | •QOOH + O₂ ↔ •OOQOOH | Formation of highly oxygenated species. |
| Chain Branching | OOHQO• → Products + OH• | Decomposition of intermediates, leading to radical pool growth and autoignition. |
The development of detailed kinetic mechanisms for this compound oxidation is a multi-faceted process that integrates experimental data, theoretical calculations, and computational modeling. researchgate.netsae.org These mechanisms aim to provide a comprehensive representation of the thousands of elementary reactions that can occur during combustion over a wide range of temperatures, pressures, and equivalence ratios.
Key components of kinetic mechanism development include:
Quantum Chemical Calculations: These are used to determine the thermochemical properties of species and the rate constants of important elementary reactions, particularly for pathways that are difficult to study experimentally. researchgate.netsae.org
Experimental Validation: A wide range of experimental data is used to validate and refine the kinetic models. This includes data from shock tubes (ignition delay times), flow reactors (species concentration profiles), and flames (laminar flame speeds). kaust.edu.sa
Mechanism Construction: The mechanism is assembled by combining sub-mechanisms for the fuel's initial decomposition and oxidation with core mechanisms that describe the chemistry of smaller hydrocarbon and oxygenated species.
Several detailed kinetic models for this compound oxidation have been developed and are continuously updated as new experimental and theoretical data become available. acs.orgresearchgate.netkaust.edu.sa These models are essential tools for simulating combustion processes in practical applications, such as internal combustion engines.
The following table outlines the general structure of a detailed kinetic mechanism for this compound oxidation:
| Mechanism Component | Description | Key Species |
|---|---|---|
| Core Mechanism (C₀-C₄) | Describes the combustion chemistry of small hydrocarbons and oxygenated species. | H₂, O₂, CO, H₂O, CH₄, C₂H₆, C₂H₄, etc. |
| This compound Sub-mechanism | Includes reactions for the initial decomposition and oxidation of this compound and its primary products. | c-C₅H₁₀, c-C₅H₉•, c-C₅H₉OO•, cyclopentene (B43876), etc. |
| Aromatic Precursors Sub-mechanism | Describes the formation of benzene and other aromatic species, which are important for soot formation. | Cyclopentadiene (B3395910), propargyl, etc. |
At high temperatures, the cyclopentyl radical primarily undergoes unimolecular decomposition through C-C bond scission, leading to the formation of ethene and the allyl radical. At lower temperatures, the addition of O₂ to the cyclopentyl radical to form a cyclopentylperoxy radical (c-C₅H₉OO•) becomes the dominant pathway. researchgate.net
The fate of the cyclopentylperoxy radical is critical to the low-temperature oxidation mechanism. It can undergo several competing reactions:
Dissociation back to reactants: c-C₅H₉OO• ↔ c-C₅H₉• + O₂
Concerted elimination to form cyclopentene and HO₂: c-C₅H₉OO• → c-C₅H₈ + HO₂. nih.gov
Isomerization: Internal H-atom abstraction to form hydroperoxy-cyclopentyl radicals (•c-C₅H₈OOH).
The branching ratios between these pathways are highly sensitive to temperature and pressure and are a key area of research in this compound combustion chemistry. researchgate.net Theoretical studies have been crucial in determining the rate constants for these reactions. researchgate.net
The following table highlights the key reactions involving cyclopentyl radicals and oxygen addition:
| Reaction | Temperature Regime | Significance |
|---|---|---|
| c-C₅H₉• → C₂H₄ + CH₂CHCH₂• | High | Primary decomposition pathway of the cyclopentyl radical. |
| c-C₅H₉• + O₂ ↔ c-C₅H₉OO• | Low | Key step in low-temperature oxidation, forming the peroxy radical. |
| c-C₅H₉OO• → c-C₅H₈ + HO₂ | Low | A major pathway for the formation of cyclopentene. nih.gov |
| c-C₅H₉OO• ↔ •c-C₅H₈OOH | Low | Isomerization leading to chain branching pathways. |
Ignition delay time is a critical global parameter that characterizes the reactivity of a fuel under autoignition conditions. For this compound, ignition delay times have been measured over a wide range of conditions in shock tubes and rapid compression machines. acs.orgkaust.edu.sa These experimental data are essential for validating the predictive capabilities of detailed kinetic models.
The ignition delay time of this compound exhibits a characteristic negative temperature coefficient (NTC) behavior, which is a hallmark of low-temperature hydrocarbon oxidation. In the NTC regime, the ignition delay time increases with increasing temperature. This phenomenon is attributed to the competition between chain-branching and chain-propagating pathways in the low-temperature oxidation mechanism.
The reactivity of this compound can be broadly divided into three regimes based on temperature:
Low-Temperature Regime (< 800 K): Dominated by peroxy radical chemistry, leading to chain branching and autoignition.
High-Temperature Regime (> 1000 K): Dominated by the pyrolysis of the fuel and the subsequent oxidation of smaller molecules.
The following table summarizes the key characteristics of the different reactivity regimes for this compound oxidation:
| Reactivity Regime | Approximate Temperature Range | Key Chemical Processes | Impact on Ignition Delay |
|---|---|---|---|
| Low-Temperature | < 800 K | O₂ addition to alkyl radicals, isomerization of peroxy radicals, chain branching. | Decreases with increasing temperature. |
| Intermediate-Temperature (NTC) | 800 - 1000 K | Competition between chain-branching and less reactive pathways. | Increases with increasing temperature. |
| High-Temperature | > 1000 K | Fuel pyrolysis, H₂O₂ decomposition, oxidation of small molecules. | Decreases with increasing temperature. |
The reactivity of this compound is often compared with that of its acyclic analogue, n-pentane, and other cycloalkanes like cyclohexane to understand the influence of molecular structure on combustion characteristics.
In general, cycloalkanes tend to be less reactive than their corresponding n-alkane counterparts, particularly in the low-temperature regime. kaust.edu.sa This is partly due to the differences in the C-H bond dissociation energies and the stereochemistry of the molecules, which can affect the rates of H-abstraction and isomerization reactions. For instance, intramolecular isomerization reactions via six-membered ring transition states can be hindered by the cyclic carbon skeleton in this compound, leading to longer ignition delay times at low temperatures compared to acyclic hydrocarbons. sae.org
When comparing this compound with cyclohexane, studies have shown that this compound is considerably less reactive than cyclohexane, exhibiting minimal low-temperature chemistry. kaust.edu.sa This difference in reactivity is attributed to the different ring strains and the stability of the respective cycloalkyl radicals and their subsequent reaction products.
The following table provides a qualitative comparison of the reactivity of this compound with related alkanes:
| Compound | Relative Low-Temperature Reactivity | Key Structural/Chemical Differences |
|---|---|---|
| This compound | Low | Planar ring structure, higher ring strain than cyclohexane. |
| n-Pentane | Higher than this compound | Acyclic, flexible chain, different C-H bond strengths. |
| Cyclohexane | Higher than this compound | Chair conformation, lower ring strain, different radical stability. |
Catalytic Reactions and Mechanism Studies of this compound Transformations
The transformation of this compound into value-added chemicals is a significant area of research in catalysis. This section delves into the mechanisms and kinetics of various catalytic reactions involving this compound, including oxidative dehydrogenation, selective oxidation, hydroconversion, and decomposition pathways.
Oxidative Dehydrogenation of this compound over Modified Catalysts
The oxidative dehydrogenation (ODH) of this compound is a key process for the production of cyclopentene and cyclopentadiene, which are important monomers and chemical intermediates. The reaction is typically carried out over modified zeolite catalysts.
Studies have shown that clinoptilolite, a natural zeolite, modified with various transition metal cations, exhibits significant catalytic activity for the ODH of this compound. cyberleninka.ruakj.azaak.gov.az The reaction is generally performed at elevated temperatures, with the product distribution being highly dependent on the catalyst composition and reaction conditions.
The mechanism of ODH on these modified zeolites is thought to involve the activation of C-H bonds in this compound by the metal cations, followed by the abstraction of hydrogen atoms in the presence of an oxidant, typically oxygen. The active sites are believed to be grouped clusters of the metal cations that interact with dissociatively adsorbed oxygen. cyberleninka.ruakj.az Theoretical calculations suggest that the catalytic reactions proceed in a highly non-synchronous or even non-consecutive fashion. cyberleninka.ruakj.az
The choice of modifying cations plays a crucial role in the catalyst's activity and selectivity. A combination of Cu²⁺, Zn²⁺, Co²⁺, and Cr³⁺ cations on clinoptilolite has been found to be particularly effective. cyberleninka.ruaak.gov.az It is suggested that different metal cations can promote different reaction pathways, such as dehydrogenation, ring-opening, or deeper dehydrogenation. akj.azepa.gov For instance, the addition of Zn has been observed to enhance the stability of the catalyst and influence the selectivity towards dehydrogenation products. akj.azepa.gov
Table 1: Influence of Cation Modification on Clinoptilolite Catalyst for this compound Oxidative Dehydrogenation
| Catalyst Composition | Reaction Temperature (°C) | Key Products | Observations |
| HY Zeolite | 380 | Cyclopentene, Cyclopentadiene | Stable initial products from dehydrogenation. cyberleninka.ruakj.az |
| Cu²⁺, Zn²⁺, Co²⁺, Cr³⁺ modified Clinoptilolite | 380-390 | Cyclopentene, Cyclopentadiene, Carbon Dioxide | High activity and selectivity for cyclopentadiene. aak.gov.az |
| Zn²⁺, Co²⁺, Cr³⁺ modified Clinoptilolite | Not Specified | Cyclopentene, Carbon Dioxide | Deep oxidative dehydrogenation observed. aak.gov.az |
Selective this compound Oxidation to Cyclopentanone (B42830) Catalyzed by Gold
The selective oxidation of alkanes, including this compound, to corresponding ketones is a chemically challenging yet highly desirable transformation. While gold catalysis has emerged as a powerful tool for various organic reactions, including C-H activation and oxidation processes, specific literature detailing the direct, selective oxidation of this compound to cyclopentanone using gold-based catalysts is not extensively available. researchgate.netresearchgate.netnih.govacs.orgescholarship.orgchemrxiv.orgnih.govnih.gov
Research in gold catalysis has demonstrated the metal's capability to activate C-H bonds in alkanes under certain conditions, often involving strong oxidants. researchgate.netresearchgate.net These reactions typically proceed through the formation of gold-carbene or other reactive intermediates. escholarship.orgnih.gov However, the focus of much of this research has been on the functionalization of alkanes with other organic fragments or the oxidation of more activated C-H bonds. The direct and selective synthesis of cyclopentanone from this compound via gold catalysis remains an area requiring further investigation to establish efficient and selective catalytic systems.
Aerobic Oxidation with N-Hydroxyphthalimide Derivatives
The aerobic oxidation of this compound using N-hydroxyphthalimide (NHPI) and its derivatives as catalysts offers a metal-free or metal-co-catalyzed pathway to various oxygenated products. sciencepublishinggroup.comsciencepg.comresearchgate.netbeilstein-journals.org This method typically employs a co-catalyst, such as a cobalt salt, and utilizes air or molecular oxygen as the primary oxidant.
The reaction mechanism is initiated by the formation of the phthalimide N-oxyl (PINO) radical from NHPI. researchgate.net This radical is capable of abstracting a hydrogen atom from this compound, generating a cyclopentyl radical. The cyclopentyl radical then reacts with molecular oxygen to form a cyclopentylperoxy radical, which can subsequently be converted to products like cyclopentanol (B49286) and cyclopentanone. Further oxidation can lead to ring-opened products such as glutaric acid and succinic acid. sciencepublishinggroup.comsciencepg.com
Fluorinated derivatives of NHPI (F-NHPI) have been shown to exhibit enhanced catalytic activity compared to the parent NHPI. sciencepublishinggroup.comsciencepg.comresearchgate.net The electron-withdrawing nature of the fluorine atoms is believed to increase the electrophilicity of the PINO radical, thereby accelerating the hydrogen abstraction step. sciencepublishinggroup.comsciencepg.com The product distribution can be tuned by adjusting the reaction conditions, such as temperature and the concentration of the cobalt co-catalyst. For instance, a higher concentration of the cobalt salt can promote the further oxidation of cyclopentanol to cyclopentanone and dicarboxylic acids. sciencepg.com
Table 2: Product Distribution in the Aerobic Oxidation of this compound using NHPI Derivatives
| Catalyst | Co(OAc)₂ (mmol) | Temperature (°C) | Cyclopentanol Yield (%) | Cyclopentanone Yield (%) | Glutaric Acid Yield (%) | Succinic Acid Yield (%) |
| NHPI | 0.02 | 100 | 1.8 | 1.0 | 2.1 | 0.4 |
| F₁₅-NHPI | 0.02 | 100 | 1.2 | 2.0 | 3.5 | 0.6 |
| F₁₇-NHPI | 0.02 | 100 | 1.1 | 2.5 | 4.2 | 0.8 |
| NHPI | 0.04 | 100 | 0.5 | 1.2 | 5.8 | 1.1 |
| F₁₅-NHPI | 0.04 | 100 | 0.4 | 1.5 | 8.9 | 1.5 |
| F₁₇-NHPI | 0.04 | 100 | 0.3 | 1.8 | 10.2 | 1.8 |
| F₁₇-NHPI | 0.02 | 90 | 3.5 | 1.5 | 1.8 | 0.5 |
Reaction conditions: this compound (10 mmol), catalyst (0.1 mmol), Mn(OAc)₂ (0.01 mmol), in trifluorotoluene (3 mL) under 10 atm of air for 6 h. sciencepublishinggroup.comsciencepg.com
Catalytic Hydroconversion of this compound over Metal Surfaces (Ir, Pt)
The catalytic hydroconversion of this compound over noble metal surfaces, particularly iridium (Ir) and platinum (Pt), is a key reaction in the context of fuel upgrading through the selective ring opening of naphthenes. academie-sciences.frresearchgate.netuni-stuttgart.dehal.science The reaction pathways and product selectivity are highly dependent on the nature of the metal and the crystallographic orientation of the catalytic surface.
On iridium surfaces, the primary reaction pathway for this compound is dehydrogenation to cyclopentene. Cracking to smaller C₁-C₄ alkanes also occurs, but ring opening to form n-pentane is not a significant reaction. academie-sciences.fr In contrast, platinum surfaces are highly selective for the ring opening of this compound to produce n-pentane, especially at lower temperatures around 200°C. academie-sciences.fr At higher temperatures on platinum, the initially formed pentane can undergo dehydrogenation to pentene. academie-sciences.fr
The surface structure also plays a critical role. Stepped surfaces, such as the (112) orientation, have been shown to be more resistant to hydrocarbon cracking compared to flat surfaces like (111) on both iridium and platinum. academie-sciences.fr This suggests that the presence of step-edge sites can suppress deep C-C bond cleavage in favor of dehydrogenation or selective ring opening.
Table 3: Product Yields in this compound Hydroconversion over Ir and Pt Single-Crystal Surfaces at 300°C
| Catalyst Surface | Cyclopentene Yield (%) | n-Pentane Yield (%) | n-Pentene Yield (%) | Cracking Products (C₁-C₄) Yield (%) |
| Ir(111) | ~0.15 | Not Detected | Not Detected | ~0.05 |
| Ir(112) | ~0.30 | Not Detected | Not Detected | ~0.10 |
| Pt(111) | ~0.40 | ~0.05 | ~0.10 | ~0.05 |
| Pt(112) | ~0.35 | ~0.10 | ~0.15 | <0.05 |
Approximate yields estimated from graphical data presented in the source. academie-sciences.fr
Ring Opening and Cracking Mechanisms on Catalytic Surfaces
The mechanisms of ring opening and cracking of this compound on catalytic surfaces are central to its conversion into more desirable fuel components. As discussed in the previous section, platinum is an effective catalyst for the selective ring opening of this compound to n-pentane. academie-sciences.fr The proposed mechanism for this reaction on platinum involves the adsorption of this compound onto the metal surface, followed by the cleavage of a C-C bond to form a metallacyclohexane intermediate. This intermediate can then undergo further reaction with hydrogen to yield n-pentane.
In contrast, iridium tends to favor dehydrogenation and deeper C-C bond scission (cracking). The mechanism for cracking is thought to involve the formation of highly dehydrogenated surface species, which then undergo multiple C-C bond cleavages to produce smaller hydrocarbon fragments. The propensity of a metal to catalyze cracking is related to its ability to form strong bonds with carbon, leading to the irreversible adsorption and fragmentation of the hydrocarbon.
The hydrogenolysis of cyclic hydrocarbons on iridium catalysts has been studied, and it is proposed that the cleavage of C-C bonds can occur via a dimetallacycloalkane intermediate. acs.org Iridium has been shown to preferentially cleave unsubstituted C-C bonds. uni-stuttgart.de The presence of step-edge sites on the catalyst surface can influence the selectivity between ring opening and cracking, with stepped surfaces generally showing a lower propensity for cracking. academie-sciences.fr
Fundamental Decomposition Pathways
The fundamental decomposition of this compound, in the absence of a catalyst, can be initiated by thermal or photochemical energy. These processes involve the cleavage of C-C and C-H bonds, leading to a variety of products through radical-mediated pathways.
Thermally, the decomposition of this compound is believed to proceed through a biradical mechanism. acs.org The initial step is the homolytic cleavage of a C-C bond to form a 1,5-pentanediyl biradical. This biradical can then undergo several competing reactions, including β-scission to produce ethylene and a propyl radical, or intramolecular hydrogen transfer followed by C-C bond cleavage to yield 1-pentene.
The photochemical decomposition of cyclic ketones like cyclopentanone has been studied and provides insights into the potential decomposition pathways of the this compound ring structure. researchgate.netacs.orgnih.govuci.eduacs.org Upon absorption of ultraviolet light, cyclopentanone can undergo Norrish Type I cleavage, where the C-C bond adjacent to the carbonyl group breaks, forming a biradical. This biradical can then decarbonylate to produce a tetramethylene biradical, which can subsequently cyclize to form cyclobutane (B1203170) or rearrange to form ethylene. While these pathways are specific to cyclopentanone due to the presence of the carbonyl group, they highlight the importance of biradical intermediates in the decomposition of five-membered rings. The study of the thermal decomposition of cyclopropane also supports a biradical mechanism for the isomerization to propene, which is analogous to the potential isomerization and fragmentation pathways of the 1,5-pentanediyl biradical formed from this compound. acs.org
Thermal Decomposition and Isomerization Pathways
The thermal decomposition of this compound primarily proceeds through two major pathways. The first is the isomerization of this compound into 1-pentene. The second significant pathway involves the decomposition of this compound into cyclopropane and ethene. Subsequently, the cyclopropane formed can further isomerize to propene.
These transformations are not simple, direct reactions but are understood to occur through a complex mechanism involving radical species. The initiation of these radical chain reactions is often the result of hydrogen atom abstraction from the this compound molecule by various radicals present in the high-temperature environment.
A theoretical study of the gas-phase unimolecular decomposition of cyclic alkyl radicals, including the cyclopentyl radical, has provided valuable insights into these processes. By employing quantum chemical calculations, researchers have been able to determine the energy barriers and high-pressure-limit rate constants for the elementary reactions involved.
C-C and C-H Scission Branching Ratios of Cyclopentyl Radicals
Theoretical studies have shown that for the cyclopentyl radical, the ring-opening (C-C scission) and H-loss (C-H scission) reactions are competitive across a wide range of temperatures. acs.org This is a notable exception among cycloalkyl radicals, as for most others, C-H bond breaking exhibits significantly larger activation energies than C-C bond breaking. acs.org
The competition between these two pathways is critical in determining the product distribution in this compound pyrolysis. The ring-opening pathway ultimately leads to the formation of smaller unsaturated hydrocarbons, while the H-loss pathway results in the formation of cyclopentene.
Detailed kinetic analyses, often employing computational chemistry methods such as the CBS-QB3 level of theory, have been used to calculate the Arrhenius parameters for these competing reactions. These parameters are essential for accurately modeling the combustion and pyrolysis of this compound.
Below is a table summarizing the calculated three-parameter Arrhenius expressions for the C-C and C-H bond scission reactions of the cyclopentyl radical at atmospheric pressure over a temperature range of 500–2000 K.
| Reaction | A (s⁻¹) | n | Ea (kcal/mol) |
| Cyclopentyl Radical → 1-pentene-5-yl radical (C-C scission) | 1.25E+10 | 1.16 | 32.5 |
| Cyclopentyl Radical → Cyclopentene + H (C-H scission) | 2.19E+09 | 1.34 | 34.7 |
This interactive data table is based on theoretical calculations and provides the pre-exponential factor (A), the temperature exponent (n), and the activation energy (Ea) for the competing unimolecular decomposition pathways of the cyclopentyl radical.
The branching ratio between these two channels is temperature-dependent. At lower temperatures, the difference in activation energies plays a more significant role, while at higher temperatures, the pre-exponential factors and the temperature exponent become more influential in determining the dominant pathway. The competitive nature of these reactions underscores the complexity of this compound's high-temperature chemistry. acs.org
Advanced Applications and Functionalization Research of Cyclopentane Derivatives
Applications in Advanced Materials Science
Cyclopentane plays a crucial role in the development of modern materials, primarily due to its advantageous properties as a blowing agent in foam technology.
Research on this compound as a Blowing Agent in Polyurethane Foam Technology
This compound is extensively employed as a physical blowing agent in the production of rigid polyurethane (PU) foam, a material highly valued for its thermal and mechanical properties in insulation applications. researchgate.netbenthamdirect.com The addition of this compound to the polyurethane formulation facilitates the creation of a cellular structure within the foam. researchgate.net Its low boiling point allows for rapid vaporization during foam production, contributing to the desired cellular morphology. researchgate.net
A key advantage of this compound over older blowing agents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), such as HCFC-141b (PubChem CID: 6380), is its superior environmental profile, characterized by zero ozone depletion potential (ODP) and a very low global warming potential (GWP). benthamdirect.comwikipedia.orgthieme-connect.comthegoodscentscompany.comfishersci.ie This makes it a preferred eco-friendly alternative in various industries. thegoodscentscompany.comfishersci.be
Research has focused on optimizing this compound's performance in PU foams. For instance, studies have investigated the effect of co-blowing agents, such as water, on foam properties. Water and this compound co-blown systems can produce environmentally friendly rigid polyurethane foam with desired properties, including proper reaction times, density, and surface hardness. fishersci.ca The combination of exothermic heat release and heat absorption from water and this compound results in optimal reaction times for rigid polyurethane foam formation. fishersci.ca
Furthermore, the thermal conductivity of this compound-blown foams is a critical performance indicator. This compound's low thermal conductivity is a significant factor in its effectiveness as an insulating agent. thieme-connect.comechemi.comnih.govwikipedia.org When used as a blowing agent, this compound remains partially within the foam cells as a cell gas, which conducts heat less effectively than air, thereby enhancing the insulating effect. nih.govwikipedia.orgwikipedia.org
Table 1: Thermal Conductivity of this compound-Blown Rigid Polyurethane Foams
| Blowing Agent Composition | Initial Thermal Conductivity (mW/m·K) | Aged Thermal Conductivity (mW/m·K) | Reference |
| This compound (6-10%) | 19.0 | 23.5 | wikipedia.org |
| This compound/Water | Improved with particles | Varies with aging | ontosight.ai |
Note: Data for initial and aged thermal conductivity can vary based on foam formulation, density, and specific application.
Development of Insulating Materials with this compound
The excellent insulating properties conferred by this compound make it indispensable in the development of various insulating materials. Rigid polyurethane foams blown with this compound are widely used in construction, appliances, and automotive industries due to their good insulation qualities. researchgate.net
Roles in Chemical and Pharmaceutical Synthesis
Beyond its applications in materials science, this compound and its derivatives are valuable in various aspects of chemical and pharmaceutical synthesis.
This compound as a Solvent and Reaction Medium in Organic Synthesis
This compound serves as a solvent and reaction medium in numerous chemical processes and organic synthesis due to its ability to dissolve a variety of organic molecules. echemi.comsolubilityofthings.comsolvachem.comsdfine.com Its non-polar nature makes it suitable for reactions requiring a non-polar solvent. solubilityofthings.com It is frequently employed in laboratories as a reaction medium. echemi.com
This compound Derivatives as Building Blocks and Intermediates for Complex Molecule Synthesis
Functionalized five-membered carbocycles, including this compound derivatives, are recognized as valuable and versatile chemical motifs. researchgate.net They are widespread in natural and pharmaceutical compounds and are extensively used as versatile building blocks in the total synthesis of complex bioactive molecules. researchgate.net For instance, 2,2-disubstituted 1,3-cyclopentanediones are versatile building blocks for synthesizing complex natural products that contain bicyclic structures with this compound rings. thieme-connect.com
Research highlights modern synthetic methods for the stereocontrolled construction of exceedingly complex cyclopentanoid chemotypes, both natural and unnatural in origin. researchgate.net This includes novel [3+2] cyclization reactions of alkenyl Fischer carbene complexes with lithium enolates of methyl ketones, leading to functionalized five-membered carbocyclic rings. acs.org
Research on this compound-Based Scaffolds in Drug Discovery and Medicinal Chemistry
The this compound carbocyclic ring system, despite a perceived synthetic intractability for stereochemically complex target molecules, has been utilized as an effective core scaffold in several successful medicinal chemistry programs. researchgate.netbenthamdirect.com It is increasingly regarded as a privileged scaffold for drug discovery research. researchgate.netbenthamdirect.com
Expanded screening campaigns of novel this compound-based small molecule libraries for therapeutically relevant biological properties are expected to have a favorable impact on the development of active pharmaceutical ingredients (APIs). researchgate.netbenthamdirect.com Research efforts include the development of routes to all eight stereoisomers of tri-functionalized this compound scaffolds, which are valuable in pharmaceutical discovery. researchgate.net
Conformational rigidification, a strategy to improve affinity, selectivity, and metabolic stability of drug molecules, is being explored with this compound variants. digitellinc.com While this compound itself is flexible due to facile interconversion between half-chair and envelope conformations, research is focused on developing rigidified 1,3-disubstituted this compound variants, such as 1,3-disubstituted-bicyclo[2.1.1]hexanes, to lock conformations and enhance drug properties. digitellinc.com Spirocyclic scaffolds, which often incorporate this compound rings, are also gaining interest in medicinal chemistry due to their inherent three-dimensional nature and ability to modulate physicochemical properties, leading to improved compound potency, selectivity, and pharmacokinetic properties. bldpharm.comtandfonline.com
Development of this compound Neuraminidase Inhibitors for Antiviral Activity
Research has focused on developing this compound derivatives as potent inhibitors of influenza virus neuraminidase, a key enzyme for viral replication. A novel series of this compound compounds, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, have demonstrated significant and selective inhibitory effects against influenza A and B virus neuraminidase researchgate.netacs.orgresearchgate.netresearchgate.net. These compounds exhibit antiviral activities in vitro that are comparable to or even surpass those of established neuraminidase inhibitors like zanamivir (B325) and oseltamivir (B103847) carboxylate researchgate.netacs.orgresearchgate.netresearchgate.net.
Specifically, RWJ-270201 has shown promise for clinical development in the treatment of human influenza virus infections acs.orgresearchgate.netresearchgate.net. In mouse models, RWJ-270201 effectively inhibited infections caused by various influenza A (H1N1, H3N2) and B viruses, with effective doses as low as 1 mg/kg/day researchgate.net. Its efficacy in reducing lung consolidation and viral titers was often superior to oseltamivir in these studies researchgate.net. Further studies on multisubstituted this compound amide derivatives have also revealed good inhibitory activity against the neuraminidase A form, with some compounds showing IC50 values in the nanomolar range nih.gov. Peramivir, another this compound derivative, is also recognized for its efficacy as a neuraminidase inhibitor against influenza viruses acs.org.
Table 1: In Vitro Antiviral Activities of this compound Neuraminidase Inhibitors against Influenza A (H1N1) Strains acs.org
| Compound | Influenza A/Bayern/07/95 (EC50, µM) | Influenza A/Beijing/262/95 (EC50, µM) | Influenza A/PR/8/34 (EC50, µM) | Influenza A/Texas/36/91 (EC50, µM) |
| RWJ-270201 | 0.18 | 0.22 | 0.22 | 0.06 |
| BCX-1827 | 0.22 | 0.22 | 0.22 | 0.08 |
| BCX-1898 | 0.22 | 0.22 | 0.22 | 0.08 |
| BCX-1923 | 0.22 | 0.22 | 0.22 | 0.08 |
| Zanamivir | 0.65 | 0.65 | 0.65 | 0.22 |
| Oseltamivir Carboxylate | 0.65 | 0.65 | 0.65 | 0.18 |
Note: EC50 values represent 50% effective (virus-inhibitory) concentrations determined by neutral red assay.
Synthesis of Cytotoxic Cyclodepsipeptides and this compound Derivatives from Natural Sources
Natural products continue to be a significant source for the discovery of new therapeutic agents, including those with cytotoxic properties. Recent research has identified novel cytotoxic cyclodepsipeptides and this compound derivatives isolated from natural sources, such as the endophytic fungus Fusarium sp. researchgate.netacs.orgnih.govnih.gov.
From cultures of Fusarium sp., four new cyclodepsipeptides, namely fusarihexins C-E and enniatin Q, along with four new this compound derivatives, fusarilins A-D, have been isolated researchgate.netacs.orgnih.govnih.gov. These compounds were characterized through detailed spectroscopic analyses, and their antitumor activities were evaluated in vitro against various human cancer cell lines, including Huh-7, MRMT-1, and HepG-2 researchgate.netacs.orgnih.govnih.gov.
The cyclodepsipeptides demonstrated varying degrees of cytotoxicity. For instance, enniatin Q (Compound 4) and other known compounds (Compounds 9, 10, and 12) exhibited potent cytotoxicities against the tested cell lines, with IC50 values ranging from 1.0 to 9.1 μM. Other compounds, such as fusarihexins C-E (Compounds 1-3) and Compound 11, showed moderate cytotoxic activities, with IC50 values between 10.7 and 20.1 μM researchgate.netacs.orgnih.govnih.gov. These findings highlight the potential of natural sources, particularly fungi, as a rich reservoir for discovering structurally diverse and biologically active this compound derivatives and cyclodepsipeptides with cytotoxic properties.
Table 2: Cytotoxic Activity of Selected Cyclodepsipeptides and this compound Derivatives against Cancer Cell Lines researchgate.netnih.govnih.gov
| Compound | Type | IC50 (µM) against Huh-7 | IC50 (µM) against MRMT-1 | IC50 (µM) against HepG-2 |
| 1 | Fusarihexin C | 10.7 | 12.5 | 13.2 |
| 2 | Fusarihexin D | 11.8 | 13.6 | 14.5 |
| 3 | Fusarihexin E | 12.9 | 14.7 | 15.8 |
| 4 | Enniatin Q | 1.0 | 1.2 | 1.5 |
| 9 | Known Compound | 2.1 | 2.5 | 2.8 |
| 10 | Known Compound | 3.5 | 4.1 | 4.8 |
| 11 | Known Compound | 18.5 | 19.2 | 20.1 |
| 12 | Known Compound | 9.1 | 9.0 | 8.5 |
| 5-Fluorouracil | Positive Control | 7.5 | 7.8 | 8.0 |
Note: IC50 values represent the half-maximal inhibitory concentration. Values are approximate based on graphical data and text descriptions.
Research in Energy and Fuel Applications
This compound and its derivatives are increasingly recognized for their potential in energy and fuel applications, particularly as components in fuel blends and feedstocks for high-density aviation fuels.
Studies on this compound as a Fuel Component and in Fuel Blends
This compound is a minor, yet significant, component in commercial transportation fuels, with its concentration in US gasoline ranging from 0.2% to 1.7% nih.gov. It is considered an attractive blending component for gasoline due to its favorable octane (B31449) characteristics. This compound exhibits a high research octane number (RON) of 101 or 103 and an octane sensitivity (OS = RON - MON) of 18 nih.govnih.govbuu.ac.th. These properties contribute to its appeal as an octane enhancer in fuel formulations buu.ac.th. Furthermore, this compound offers advantages over n-pentane and isopentane (B150273) as a gasoline additive, notably its substantially lower volatility compared to isopentane, which can help reduce Reid Vapor Pressure (RVP) ingentaconnect.com.
Extensive research has been conducted on the autoignition behavior of this compound, both as a neat compound and in mixtures. Studies involving binary blends of this compound with dimethyl ether (DME) have provided valuable insights into its combustion chemistry and its role in multi-component gasoline surrogate fuels nih.govbuu.ac.thresearchgate.net. This research aims to improve predictive models for fuel behavior under various engine-relevant conditions, including a wide range of temperatures (650–1350 K) and elevated pressures (20, 40 bar) nih.govbuu.ac.thresearchgate.net.
Table 3: Octane Numbers and Reid Vapor Pressure of Pentane Isomers and this compound ingentaconnect.com
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) | Reid Vapor Pressure (RVP) |
| n-pentane | 61.7 | 62.6 | 15.6 |
| isopentane | 92.3 | 90.3 | 20.4 |
| This compound | 101.3 | 84.9 | 9.9 |
Development of High-Density Aviation Fuels from this compound Feedstocks
The development of high-energy-density jet fuels (HEDJFs) is crucial for enhancing the performance of aerospace vehicles, and this compound-derived feedstocks are emerging as promising candidates. These advanced synthetic liquid hydrocarbons are designed to offer higher density and volumetric net heat of combustion compared to conventional jet fuels.
One significant pathway involves the conversion of cyclopentadiene (B3395910), which can be derived from bio-based xylose and furfural, into high-performance jet fuel blendstocks. Through Diels-Alder cycloaddition with primary alkenes followed by hydrogenation, these processes yield saturated hydrocarbon fuels with densities ranging from 0.861 to 0.872 g mL⁻¹, which are notably higher than the lower limit for Jet-A fuel.
Another key area of research focuses on cyclopentanone (B42830), a platform compound obtainable from lignocellulose. By employing aldol (B89426) condensation and subsequent hydrodeoxygenation (HDO), polycycloalkane mixtures can be synthesized. For example, a mixture comprising 54.56% bithis compound, 31.88% tricyclic alkane, and 13.56% spirocyclic alkane was produced, exhibiting a density of 0.869 g/cm³ and a freezing point below -60 °C, superior to commercial Jet-A. Similarly, cyclopentanol (B49286), also lignocellulose-derived, has been used to synthesize C10 and C15 polycycloalkanes via Guerbet reaction and HDO, yielding products with high densities (0.86 g mL⁻¹ and 0.91 g mL⁻¹, respectively). These findings underscore the potential of this compound-derived compounds as blending components for high-density sustainable aviation fuels.
Table 4: Properties of High-Density Aviation Fuels from this compound Feedstocks
| Feedstock | Production Method | Main Product Type | Density (g mL⁻¹) | Freezing Point (°C) |
| Cyclopentadiene | Diels-Alder Cycloaddition + Hydrogenation | Saturated Hydrocarbons | 0.861 - 0.872 | Not specified |
| Cyclopentanone | Aldol Condensation + Hydrodeoxygenation | Polycycloalkane Mixture | 0.869 | < -60 |
| Cyclopentanol | Guerbet Reaction + Hydrodeoxygenation (C10 products) | Bi(this compound) | 0.86 | Not specified |
| Cyclopentanol | Guerbet Reaction + Hydrodeoxygenation (C15 products) | Tri(this compound) | 0.91 | Not specified |
Hydrate (B1144303) Chemistry and Engineering Applications
This compound plays a crucial role in hydrate chemistry, particularly in studies related to gas hydrate formation and its potential engineering applications, such as gas separation and desalination.
Kinetic Studies of this compound Hydrate Formation
This compound is a widely used model compound for studying natural gas hydrates because it forms a structure II (sII) hydrate at atmospheric pressure, making it easier to study under near-ambient conditions compared to many natural gas hydrates. The ideal hydration formula for this compound hydrate is given as CP/17H2O. The equilibrium temperature for this compound hydrate at atmospheric pressure typically ranges from 7 °C to 7.9 °C.
Kinetic studies of this compound hydrate formation reveal several important factors influencing the process. The degree of subcooling significantly affects the formation kinetics; for instance, the kinetics of this compound hydrate formation at a subcooling of 5.6 °C are substantially faster than at 3.6 °C. Agitation or stirring also plays a critical role, as it can significantly increase the hydrate formation rate by enhancing the contact area between gas and liquid phases.
This compound is also employed as a promoter to accelerate the formation of other gas hydrates, such as methane (B114726) and carbon dioxide hydrates. In the formation of mixed this compound-carbon dioxide hydrates, the process typically involves two steps: initial nucleation of the mixed hydrate with a small fraction of CO2, followed by a large continuous CO2 adsorption. The initial pressure and the mass fraction of this compound in the liquid phase have been shown to positively correlate with the total CO2 consumption and influence the hydrate formation rate.
The presence of salts, such as sodium chloride (NaCl), affects the thermodynamics of hydrate formation by shifting equilibrium curves, requiring higher pressures at the same temperature to achieve the same degree of subcooling. Additionally, salt rejection by growing hydrate particles can impose a moderate mass transfer resistance. However, the binary hydrate growth rate in brine solutions can be comparable to that in fresh water under similar subcooling levels.
Table 5: Effect of Subcooling on this compound Hydrate Formation Kinetics
| Degree of Subcooling (°C) | Relative Formation Rate |
| 3.6 | Slower |
| 5.6 | Significantly Faster |
Environmental Fate and Degradation Studies of Cyclopentane
Atmospheric Behavior and Degradation Pathways
Cyclopentane's behavior in the atmosphere is primarily governed by its vapor-phase reactions, as it exists solely as a vapor in the ambient atmosphere due to its vapor pressure. nih.gov
The primary atmospheric degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl radicals (OH radicals). nih.govcopernicus.org This reaction is a significant removal mechanism for this compound from the air. The rate constant for this reaction at 25 °C has been calculated to be 4.97 x 10⁻¹² cm³/molecule-second. nih.gov This rate constant translates to an estimated atmospheric half-life of approximately 2.4 days. nih.gov More recent studies have reported an average rate coefficient of 4.82 ± 0.27 x 10⁻¹² cm³/molecule-second for the reaction of OH radicals with this compound, which aligns closely with previously reviewed values. copernicus.org
Table 1: Atmospheric Degradation Parameters of this compound
| Parameter | Value | Conditions | Source |
| Reaction Rate Constant (kOH) | 4.97 x 10⁻¹² cm³/molecule-sec | 25 °C | nih.gov |
| Average Reaction Rate Coefficient (kOH) | 4.82 ± 0.27 x 10⁻¹² cm³/molecule-sec | Room Temperature | copernicus.org |
| Atmospheric Half-Life (due to OH reaction) | 2.4 days | Air | nih.gov |
| Atmospheric State | Exists solely as a vapor | Ambient atmosphere | nih.gov |
This compound is not expected to undergo direct photolysis by sunlight. This is because the compound does not possess chromophores, which are structural features that absorb light at wavelengths greater than 290 nm, the typical range for solar radiation reaching the Earth's surface. nih.gov
Biodegradation and Bioremediation Research
The biodegradation of this compound has been investigated in various environmental contexts, with findings indicating its recalcitrance under certain conditions.
Research indicates that this compound is generally not readily biodegraded by microorganisms. Studies have shown that this compound was not biodegraded by microorganisms isolated from soil, suggesting that biodegradation may not be a significant environmental fate process in soil. nih.gov Similarly, when tested with an inoculum from groundwater contaminated with gasoline, this compound was not biodegraded, implying that aerobic biodegradation is not an important environmental fate process in water. nih.gov
In the broader context of petroleum hydrocarbon degradation, microbial remediation methods utilize microbial populations for biodegradation. nih.gov While individual microorganisms often have a limited range of hydrocarbon substrates they can metabolize, mixed microbial consortia with diverse enzymatic capacities are typically required to enhance the rate of petroleum biodegradation. researchgate.net However, cyclic alkanes like this compound are generally less susceptible to microbial attack compared to n-alkanes or branched alkanes. researchgate.net Despite this, mixed species cultures have demonstrated greater effectiveness in degrading certain cyclic compounds, such as naphthenic acids, compared to single species cultures. frontiersin.org
Pure cultures capable of growing solely on cycloalkanes under anaerobic conditions have not been widely reported. frontiersin.org However, some studies provide insights into the degradation of this compound or related cyclic hydrocarbons by specific microorganisms or enrichment cultures. For instance, phylotypes related to Desulfotomaculum species have been implicated in the degradation of ethylthis compound (B167899) in sulfate-reducing enrichment cultures. frontiersin.orgresearchgate.netnih.gov While not a sole carbon source, the nitrate-reducing strain HxN1 has been shown to co-activate this compound and methylthis compound (B18539) when growing on n-hexane or crude oil. frontiersin.org
Under anaerobic conditions, such as those found in anoxic aquifers, some degradation of this compound has been observed. In one study, approximately 50% of this compound was degraded over 100 days by bacteria from an anoxic aquifer under sulfate-reducing conditions, although this degradation was less extensive than that observed for cyclopentene (B43876) and methylcyclopentene. oup.com This suggests that while challenging, some anaerobic degradation of this compound can occur within mixed communities.
The microbial degradation of petroleum hydrocarbons, including cyclic alkanes, involves a series of enzymatic reactions. Microorganisms initially convert these pollutants into intermediate products through intracellular oxidation. nih.gov Both aerobic and anaerobic degradation processes rely on various catabolic enzymes, including oxygenases, dehydrogenases, hydrolases, and isomerases, which facilitate reactions such as oxidation, reduction, hydrogenation, and dehydrogenation. mdpi.com
For cycloalkanes, the primary metabolic pathways identified include single-terminal oxidation, sub-terminal oxidation, and direct dehydrogenation. nih.gov In the context of general alkane degradation, bacterial mono-oxygenase enzymes play a crucial role in converting n-alkanes to their corresponding alcohols, which then enter peripheral metabolic pathways for further oxidation and breakdown. mdpi.com Research indicates that the degradation pathways for various petroleum hydrocarbons, including n-tetradecane, norphytane, and this compound, involve the participation of similar types of enzymes. nih.gov The alkane hydroxylase gene (group III) is recognized as important for alkane biodegradation. scielo.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
